![molecular formula C14H16N2O2 B5847451 N-(4-isopropylphenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5847451.png)
N-(4-isopropylphenyl)-5-methyl-3-isoxazolecarboxamide
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Overview
Description
The isoxazole class, including N-(4-isopropylphenyl)-5-methyl-3-isoxazolecarboxamide, represents a diverse group of compounds with significant chemical and pharmacological properties. These structures are known for their roles in various biological activities and serve as core structures in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of isoxazole derivatives like N-(4-isopropylphenyl)-5-methyl-3-isoxazolecarboxamide generally involves strategies like cycloaddition reactions or transformations from suitable precursors. One typical method involves the one-pot synthesis of 3-methylisoxazole-5-carboxamides, indicating the versatility and adaptability of isoxazole chemistry in creating diverse substituent patterns (Martins et al., 2002).
Molecular Structure Analysis
Isoxazole compounds exhibit a range of structural features based on their substituent patterns. The molecular structure typically affects their chemical behavior and interaction with biological targets. For example, the structural analysis of isoxazole amino esters highlights the importance of planarity and steric interactions in determining the compound's biological and chemical properties (Smith et al., 1991).
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions, primarily determined by their functional groups. For instance, the reactivity of the isoxazole ring can be altered through nucleophilic substitutions or electrophilic additions depending on the surrounding chemical environment.
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure of isoxazole derivatives can vary significantly based on their substitution pattern. These properties are crucial for determining the compound's suitability in different pharmaceutical formulations and applications.
Chemical Properties Analysis
The chemical properties of isoxazole derivatives, including acidity, basicity, and reactivity towards different chemical reagents, are pivotal in their application in drug design and synthesis. The presence of different substituents on the isoxazole ring can lead to a wide range of chemical behaviors, influencing their pharmacological activity and stability.
References:
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like tankyrase (tnks) which play vital roles in cellular processes . These targets are especially relevant in the context of cancer .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly inhibiting their function, leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell proliferation and survival, particularly in the context of cancer .
Result of Action
Based on the potential targets, it can be inferred that the compound may inhibit cell proliferation and induce cell death, particularly in cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-N-(4-propan-2-ylphenyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)11-4-6-12(7-5-11)15-14(17)13-8-10(3)18-16-13/h4-9H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPNYUDPKQZQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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